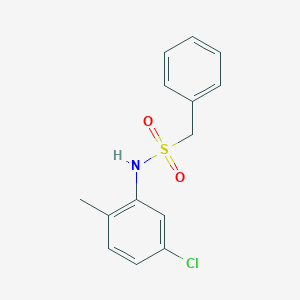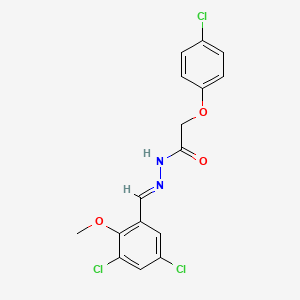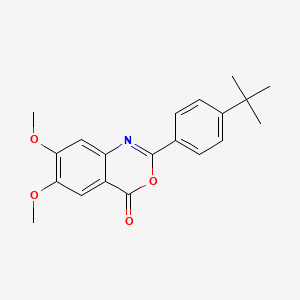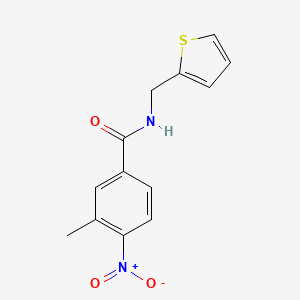![molecular formula C19H20N2O3 B5698778 4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5698778.png)
4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide, also known as MLN-8237, is a small molecule inhibitor that targets the Aurora A kinase enzyme. It was first synthesized in 2006 and has since been extensively studied for its potential use in cancer treatment.
Mechanism of Action
4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide is a selective inhibitor of Aurora A kinase, which plays a crucial role in cell division and mitosis. By inhibiting this enzyme, this compound disrupts the proper alignment of chromosomes during cell division, leading to cell cycle arrest and apoptosis. This mechanism of action makes this compound a potential target for cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, both in vitro and in vivo. In addition, this compound has been shown to inhibit tumor growth in several animal models of cancer. However, this compound has also been shown to have some toxic effects on normal cells, particularly in the bone marrow and gastrointestinal tract.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide is its selectivity for Aurora A kinase, which makes it a potentially safer and more effective cancer therapy than other kinase inhibitors. However, this compound has also been shown to have some toxic effects on normal cells, which may limit its use in clinical settings. In addition, this compound is a relatively new drug and its long-term effects on patients are not yet known.
Future Directions
There are several potential future directions for research on 4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide. One area of interest is the development of combination therapies that target multiple pathways in cancer cells. Another area of interest is the development of biomarkers to predict patient response to this compound. In addition, further studies are needed to determine the long-term effects of this compound on patients and to identify potential strategies to minimize its toxic effects on normal cells.
Synthesis Methods
The synthesis of 4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide involves several steps, starting with the reaction of 4-methylbenzoyl chloride with 4-(4-morpholinyl)aniline to produce 4-methyl-N-(4-morpholinyl)benzamide. This compound is then reacted with phosgene to form this compound. The final product is obtained through purification by column chromatography.
Scientific Research Applications
4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has been extensively studied for its potential use in cancer treatment. Aurora A kinase is known to be overexpressed in several types of cancer, including breast, colon, and lung cancer. Inhibition of this enzyme can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
properties
IUPAC Name |
4-methyl-N-[4-(morpholine-4-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-14-2-4-15(5-3-14)18(22)20-17-8-6-16(7-9-17)19(23)21-10-12-24-13-11-21/h2-9H,10-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJZDQTVUUBMMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-ethoxyphenyl)piperazine](/img/structure/B5698703.png)
![2-bromo-N-[4-(ethylthio)phenyl]benzamide](/img/structure/B5698706.png)



![2-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5698732.png)
![N'-[3-(benzyloxy)benzylidene]-5-methyl-2-thiophenecarbohydrazide](/img/structure/B5698738.png)

![N-[4-(4-morpholinyl)phenyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B5698780.png)

![2-chloro-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B5698795.png)

